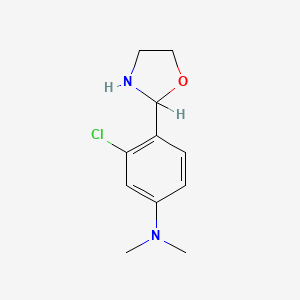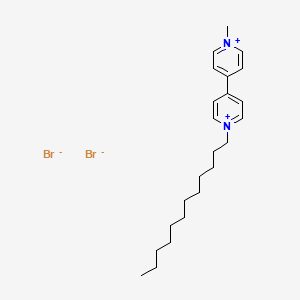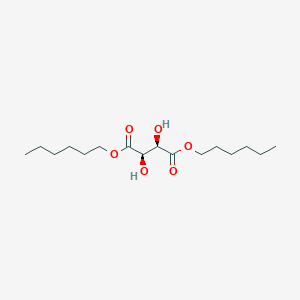
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is an organic compound with the molecular formula C16H30O6 It is a diester of butanedioic acid (succinic acid) and hexanol The compound is characterized by its two chiral centers at the 2 and 3 positions, making it a stereoisomer with specific (2R,3R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihexyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.
Reduction: Reduction of the ester groups can produce diols.
Substitution: Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
Scientific Research Applications
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism by which Dihexyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of chiral centers allows for specific interactions with chiral environments, which can be crucial in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Dihexyl (2S,3S)-2,3-dihydroxybutanedioate: The enantiomer of the compound with (2S,3S) configuration.
Dihexyl (2R,3S)-2,3-dihydroxybutanedioate: A diastereomer with different spatial arrangement of the hydroxyl groups.
Dihexyl (2S,3R)-2,3-dihydroxybutanedioate: Another diastereomer with a unique configuration.
Uniqueness
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific (2R,3R) configuration, which imparts distinct chemical and physical properties. This stereoisomerism can lead to different reactivity and interactions compared to its enantiomers and diastereomers, making it valuable in applications requiring precise chiral recognition.
Properties
CAS No. |
76414-29-4 |
|---|---|
Molecular Formula |
C16H30O6 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
dihexyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C16H30O6/c1-3-5-7-9-11-21-15(19)13(17)14(18)16(20)22-12-10-8-6-4-2/h13-14,17-18H,3-12H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
WCMMKSYUPQLQKB-ZIAGYGMSSA-N |
Isomeric SMILES |
CCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCC)O)O |
Canonical SMILES |
CCCCCCOC(=O)C(C(C(=O)OCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


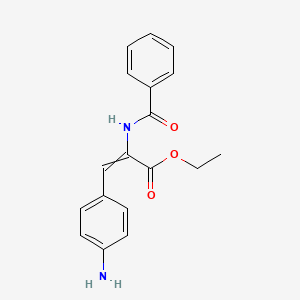
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)

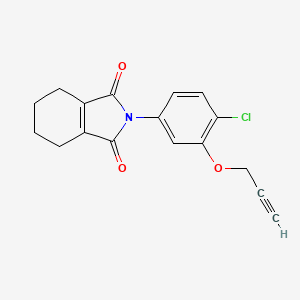

![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)



